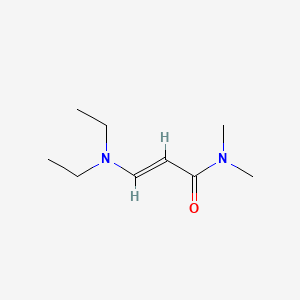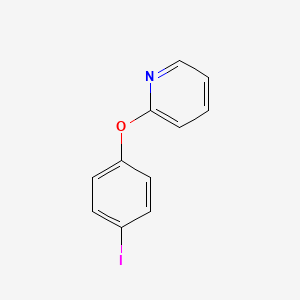![molecular formula C13H10N6 B15344213 1,1'-Methylenebis[4-azidobenzene] CAS No. 2915-44-8](/img/structure/B15344213.png)
1,1'-Methylenebis[4-azidobenzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis[4-azidobenzene] is an organic compound with the molecular formula C13H10N6. It is characterized by the presence of two azido groups attached to a benzene ring, which are connected by a methylene bridge. This compound is known for its applications in various fields, including materials science and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis[4-azidobenzene] can be synthesized through several methods. One common approach involves the reaction of 4-azidobenzyl chloride with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-azidobenzyl chloride and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-azidobenzyl chloride is dissolved in a suitable solvent, and formaldehyde is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of 1,1’-Methylenebis[4-azidobenzene] follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1,1’-Methylenebis[4-azidobenzene] undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles are used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts are commonly used for the cycloaddition of azides with alkynes.
Major Products
Substitution: Products with different functional groups replacing the azido groups.
Reduction: Corresponding amines.
Cycloaddition: Triazole derivatives.
科学的研究の応用
1,1’-Methylenebis[4-azidobenzene] has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its ability to form stable triazole linkages.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Bioconjugation: Utilized in bioconjugation techniques for labeling and modifying biomolecules.
Medicinal Chemistry: Explored for its potential in drug development and as a precursor for bioactive compounds.
作用機序
The mechanism of action of 1,1’-Methylenebis[4-azidobenzene] involves its ability to undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts and proceeds through a concerted mechanism, forming a five-membered ring structure. The triazole products are highly stable and can interact with various molecular targets, making them useful in bioconjugation and materials science .
類似化合物との比較
Similar Compounds
1,1’-Methylenebis[4-isocyanatobenzene]: Similar structure but with isocyanate groups instead of azido groups.
4,4’-Methylenebis(phenyl isocyanate): Another related compound with isocyanate groups.
1,1’-Methylenebis[4-nitrobenzene]: Contains nitro groups instead of azido groups.
Uniqueness
1,1’-Methylenebis[4-azidobenzene] is unique due to its azido groups, which provide versatility in chemical reactions, particularly in cycloaddition reactions. This makes it valuable in the synthesis of triazole-containing compounds, which have applications in various fields, including materials science and medicinal chemistry .
特性
CAS番号 |
2915-44-8 |
|---|---|
分子式 |
C13H10N6 |
分子量 |
250.26 g/mol |
IUPAC名 |
1-azido-4-[(4-azidophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10N6/c14-18-16-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)17-19-15/h1-8H,9H2 |
InChIキー |
ARKQRZXCXIMZHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


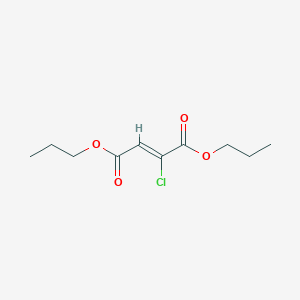
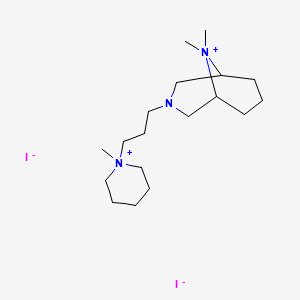
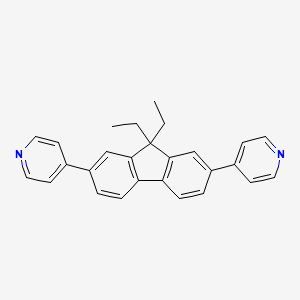
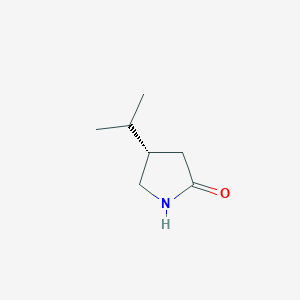
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
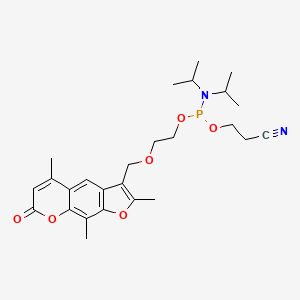
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)

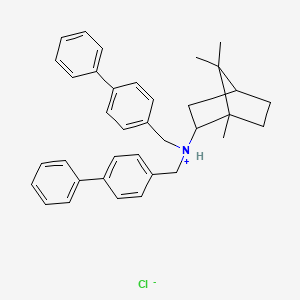
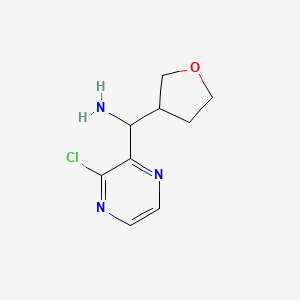
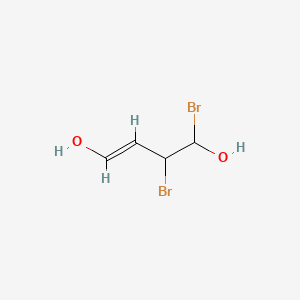
![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
